Isradipine-d3

Overview

Description

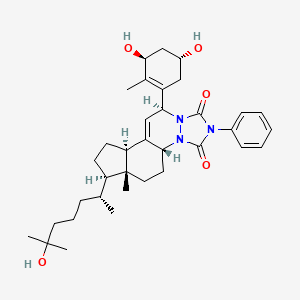

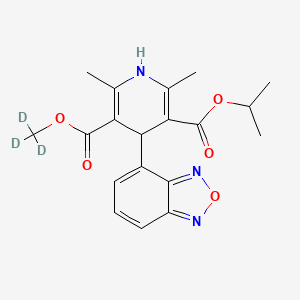

Isradipine-d3 is a deuterium-labeled analogue of Isradipine . It is a 2,4-dihydropyridine and a selective agonist of L-type Ca2+ channels . Research has indicated that Isradipine has anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro .

Synthesis Analysis

Isradipine was chosen as a model drug due to its low solubility, photo-instability, and short elimination half-life . The physicochemical properties of the inclusion complexes were examined using differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FT-IR) .

Molecular Structure Analysis

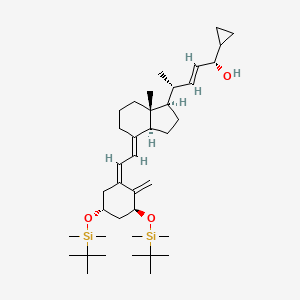

The molecular weight of this compound is 374.41 and the molecular formula is C19H18D3N3O5 .

Chemical Reactions Analysis

This compound is a deuterium-labeled analogue of Isradipine . Isradipine is a 2,4-dihydropyridine, selective agonist of L-type Ca2+ channels . Research has indicated that Isradipine has anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro .

Physical and Chemical Properties Analysis

This compound is a yellow, fine crystalline powder which is odorless or has a faint characteristic odor . It is practically insoluble in water (<10 mg/L at 37ºC), but is soluble in ethanol and freely soluble in acetone, chloroform, and methylene chloride .

Scientific Research Applications

Parkinson’s Disease Research :

- Venuto et al. (2021) investigated the plasma pharmacokinetics of Isradipine in participants with early Parkinson’s disease (PD) from a phase 3 trial. They aimed to explore the associations between drug exposure and clinical outcomes in PD progression (Venuto et al., 2021).

- Guzmán et al. (2018) studied the effect of Isradipine on mitochondrial oxidant stress in substantia nigra dopaminergic neurons in mice, showing that Isradipine treatment remodeled these neurons, potentially reducing their vulnerability to mitochondrial and autophagic stress (Guzmán et al., 2018).

Transdermal Drug Delivery System :

- Tirunagari et al. (2010) developed a matrix type controlled transdermal drug delivery system for Isradipine, to improve its bioavailability, which is limited due to extensive first-pass metabolism when administered orally (Tirunagari et al., 2010).

Hypertension Treatment :

- Vidt (1990) reported on the clinical profile of Isradipine in the treatment of hypertension. The study highlighted its effectiveness and safety as a monotherapeutic agent, without significant adverse effects on lipid profile, carbohydrate tolerance, or renal function (Vidt, 1990).

- Fitton and Benfield (1990) reviewed the pharmacodynamic and pharmacokinetic properties of Isradipine, noting its effectiveness in mild to moderate hypertension and potential role in chronic stable angina treatment (Fitton & Benfield, 1990).

Pregnancy and Hypertension :

- Wide‐Swensson et al. (1995) studied the effects of Isradipine on pregnant women with hypertensive disorders, finding it effective in nonproteinuric hypertension without affecting fetal blood flow or maternal renal and liver function (Wide‐Swensson et al., 1995).

Nanoparticle Optimization for Hypertension Treatment :

- Venugopal et al. (2016) optimized the process parameters for Isradipine polymeric nanoparticles, aiming to improve its bioavailability and antihypertensive efficacy (Venugopal et al., 2016).

Neuroprotection in Focal Ischemia :

- Chandra et al. (1999) investigated the neuroprotective effects of Isradipine in a rat model of focal ischemia, demonstrating its potential in reducing brain infarction and providing an index of Isradipine’s neuroprotective activity (Chandra et al., 1999).

Mechanism of Action

Target of Action

Isradipine-d3, a dihydropyridine calcium channel blocker, primarily targets the L-type calcium channels located on cardiac and arterial smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .

Mode of Action

This compound binds to the L-type calcium channels with high affinity and specificity, inhibiting the influx of calcium ions into the cardiac and arterial smooth muscle cells . This inhibition results in a decrease in arterial smooth muscle contractility and subsequent vasoconstriction . Calcium ions entering the cell through these channels bind to calmodulin, which then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .

Biochemical Pathways

The inhibition of calcium influx by this compound affects the calcium-induced calcium release from the sarcoplasmic reticulum through ryanodine receptors, leading to a decrease in the contractile activity of arterial smooth muscle cells and resulting in vasodilation . This mechanism is part of the larger biochemical pathway involving calcium signaling and muscle contraction.

Pharmacokinetics

This compound exhibits a bioavailability of 15-24% due to its extensive first-pass metabolism in the liver via the cytochrome P450 isoenzyme CYP3A4 . It has a distribution volume of 3 L/kg and is 95% protein-bound . The elimination half-life of this compound is approximately 8 hours, and it is excreted in urine (60-65% as metabolites) and feces (25-30%) .

Result of Action

The primary molecular effect of this compound is the inhibition of calcium influx into cardiac and arterial smooth muscle cells, leading to decreased contractility and vasoconstriction . This results in vasodilation, which reduces blood pressure and systemic vascular resistance, thereby increasing cardiac output and stroke volume .

Action Environment

Environmental factors such as diet and drug interactions can influence the action, efficacy, and stability of this compound. For instance, certain drugs known to interact with this compound can alter its pharmacokinetic properties, potentially affecting its efficacy . Additionally, factors like patient age and liver function can also influence the drug’s metabolism and clearance .

Safety and Hazards

Isradipine-d3 is toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, not to breathe dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Biochemical Analysis

Biochemical Properties

Isradipine-d3, like its parent compound Isradipine, binds to calcium channels with high affinity and specificity and inhibits calcium flux into cardiac and arterial smooth muscle cells . It exhibits greater selectivity towards arterial smooth muscle cells owing to alternative splicing of the alpha-1 subunit of the channel and increased prevalence of inactive channels in smooth muscle cells .

Cellular Effects

This compound decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through L-type calcium channels . This results in vasodilation and an overall decrease in blood pressure . It also has been shown to have neuroprotective effects in animal models of Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, Isradipine has been shown to have a terminal half-life of 8 hours . This suggests that the effects of this compound may also persist for several hours after administration.

Dosage Effects in Animal Models

In animal models, Isradipine has demonstrated concentration-dependent neuroprotective effects . The specific dosage effects of this compound in animal models have not been extensively studied.

Metabolic Pathways

Isradipine undergoes extensive first-pass metabolism, primarily via the cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage . It is expected that this compound would follow similar metabolic pathways.

Transport and Distribution

While specific studies on the transport and distribution of this compound are limited, research on Isradipine has shown that it can be effectively delivered transdermally . This suggests that this compound may also be capable of being transported and distributed effectively through similar methods.

Subcellular Localization

As a calcium channel blocker, it is likely to be localized at the cell membrane where it can interact with L-type calcium channels .

Properties

IUPAC Name |

3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJIYCCIJYRONP-VPYROQPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662045 | |

| Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189959-59-8 | |

| Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

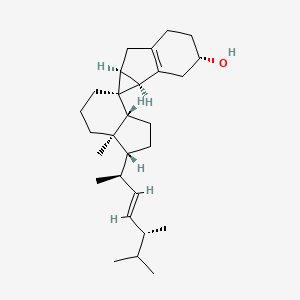

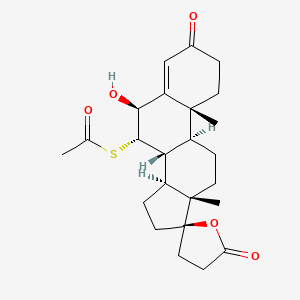

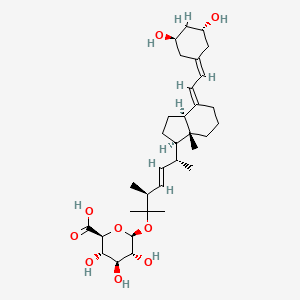

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)